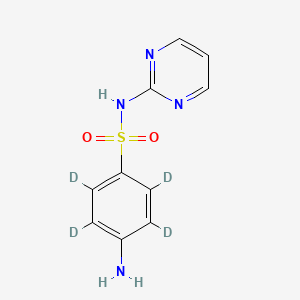

Sulfadiazine-d4

Vue d'ensemble

Description

Sulfadiazine-d4 est une forme deutérée de sulfadiazine, un antibiotique sulfonamide. Il est principalement utilisé comme étalon interne pour la quantification de la sulfadiazine dans diverses applications analytiques, telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) . La sulfadiazine elle-même est connue pour sa capacité à inhiber la croissance des bactéries Gram-positives et Gram-négatives en interférant avec la synthèse de l'acide folique .

Applications De Recherche Scientifique

La sulfadiazine-d4 est largement utilisée en recherche scientifique en raison de son rôle d'étalon interne en chimie analytique. Ses applications comprennent :

Quantification de la sulfadiazine : Utilisée en GC-MS et LC-MS pour quantifier avec précision les niveaux de sulfadiazine dans divers échantillons.

Études pharmacocinétiques : Employée dans des études pour comprendre la pharmacocinétique et le métabolisme de la sulfadiazine dans les systèmes biologiques.

Surveillance environnementale : Utilisée dans la détection et la quantification des résidus de sulfadiazine dans des échantillons environnementaux, tels que l'eau et le sol.

Recherche biomédicale : Investigée pour ses activités antivirales potentielles, en particulier dans le traitement d'infections comme le virus du syndrome de la tache blanche chez les crevettes.

Mécanisme d'action

La this compound, comme la sulfadiazine, agit comme un inhibiteur compétitif de l'enzyme bactérienne dihydroptéroate synthétase. Cette enzyme est cruciale pour la synthèse de l'acide folique, qui est essentiel à la croissance et à la réplication des bactéries . En inhibant cette enzyme, la sulfadiazine empêche la formation du dihydroptéroate, un intermédiaire dans la synthèse de l'acide folique, inhibant ainsi la croissance bactérienne .

Analyse Biochimique

Biochemical Properties

Sulfadiazine-d4 interacts with various enzymes and proteins within the cell. It is known to inhibit dihydropteroate synthase (DHPS), an enzyme that converts a pteridine and 4-aminobenzoic acid to dihydropteroate, an intermediate in folate biosynthesis . It also interacts with water-soluble proteins like bovine serum albumin (BSA), human serum albumin (HSA), and lysozyme (LYS) through strong binding interactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to be cytotoxic to human dermal fibroblast (HDF) cells, affecting the wound healing process and dermal mechanical strength . It also exerts potential anticancer effects on HepG2 and MCF7 cells by inhibiting TNFα, IL1b, COX-1, COX-2, and 5-LOX gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It works by inhibiting the enzyme dihydropteroate synthase, thereby stopping the production of folate inside the bacterial cell . This inhibition disrupts the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the toxicity exerted by Sulfadiazine on the growth of soil bacterial communities was found to increase over time, affecting bacterial growth in soils after 100 days of incubation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in the treatment of urinary tract infections, the usual dose is 4 to 6 grams daily in 3 to 6 divided doses

Metabolic Pathways

This compound is involved in various metabolic pathways. It inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, an essential component of bacterial metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. After oral administration in grass carp, Sulfadiazine and its main metabolite, N4-acetyl sulfadiazine (ACT-SDZ), were found in plasma and tissues

Méthodes De Préparation

La synthèse de la sulfadiazine-d4 implique généralement la deutération de la sulfadiazine. La voie de synthèse courante pour la sulfadiazine commence par l'acétylation de dérivés d'aniline à l'aide d'anhydride acétique pour former des dérivés d'acétanilide. Ces dérivés sont ensuite mis à réagir avec l'acide chlorosulfonique pour produire du chlorure de 4-acétylamino-benzènesulfonyle. En parallèle, la 2-aminopyrimidine est préparée en faisant réagir le tétraméthoxypropane avec un sel de guanidine. L'étape finale consiste à faire réagir le chlorure de 4-acétylamino-benzènesulfonyle avec la 2-aminopyrimidine, suivie d'une hydrolyse à l'aide d'hydroxyde de sodium pour produire de la sulfadiazine . Le processus de deutération implique le remplacement des atomes d'hydrogène par des atomes de deutérium pour produire de la this compound.

Analyse Des Réactions Chimiques

La sulfadiazine-d4, comme la sulfadiazine, subit diverses réactions chimiques. Les principales réactions comprennent :

Oxydation et réduction : La sulfadiazine peut subir des réactions d'oxydation et de réduction, bien que les conditions et les réactifs spécifiques pour ces réactions soient moins fréquemment documentés.

Substitution : Le groupe sulfonamide de la sulfadiazine peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

Mécanisme D'action

Sulfadiazine-d4, like sulfadiazine, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and replication . By inhibiting this enzyme, sulfadiazine prevents the formation of dihydropteroate, an intermediate in folic acid synthesis, thereby inhibiting bacterial growth .

Comparaison Avec Des Composés Similaires

La sulfadiazine-d4 fait partie de la classe des antibiotiques sulfonamides, qui comprend des composés comme la sulfaméthazine, la sulfamérazine et le sulfaméthoxazole . Comparée à ces composés, la this compound est unique en raison de sa forme deutérée, ce qui la rend particulièrement utile comme étalon interne dans les applications analytiques. D'autres sulfonamides partagent des mécanismes d'action similaires mais diffèrent par leurs propriétés pharmacocinétiques et leurs applications spécifiques .

Composés similaires

Sulfaméthazine : Utilisée pour traiter les infections bactériennes telles que la bronchite et les infections des voies urinaires.

Sulfamérazine : Un autre antibiotique sulfonamide ayant des applications similaires à la sulfadiazine.

Sulfaméthoxazole : Couramment utilisé en association avec le triméthoprime pour traiter une variété d'infections bactériennes.

Propriétés

IUPAC Name |

4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEPANYCNGTZFQ-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662195 | |

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-78-1 | |

| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)